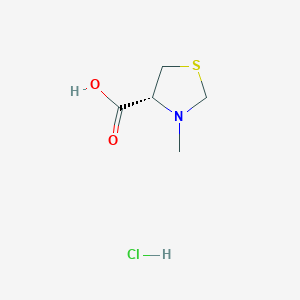

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is part of the thiazolidine derivatives, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Research has focused on the synthesis, behavior in solution, and potential applications of thiazolidine derivatives, including their roles as intermediates in the synthesis of more complex molecules. For instance, thiazolidine derivatives have been synthesized through reactions involving L-cysteine and carbonyl compounds, highlighting their potential as a delivery system for L-cysteine to cells, either enzymatically or non-enzymatically (Włodek et al., 1993). Additionally, studies on thiazolidine-4-carboxylic acids have explored their solubility, stability, and dissociation constants in aqueous solutions, providing insights into their chemical properties and potential pharmaceutical applications (Butvin et al., 2000).

Potential Pharmacological Applications

Thiazolidine derivatives, including (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, have shown promise in various pharmacological applications. One area of interest is their potential to act as prodrugs of L-cysteine, offering protective effects against hepatotoxicity in mice induced by acetaminophen, suggesting a mechanism for delivering sulfhydryl amino acids in vivo (Nagasawa et al., 1984). Furthermore, research into thiazolidine-4-carboxylic acid and its derivatives has explored their use in geriatric medicine, indicating potential anti-aging effects and applications in treating liver diseases (Weber et al., 1982).

Structural and Mechanistic Insights

Investigations into the structure, synthesis, and reactivity of thiazolidine derivatives provide foundational knowledge for their application in scientific research. Studies have detailed the synthesis of thiazolidine-based compounds through various methods, including solid-phase synthesis, highlighting the efficiency and versatility of these approaches (Patek et al., 1995). Additionally, crystal structure analysis and population studies of thiazolidine-4-carboxylic acid derivatives offer insights into their molecular configurations and electron distributions, which are crucial for understanding their chemical behavior and potential interactions in biological systems (Kamo et al., 1979).

Propiedades

IUPAC Name |

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOYPGXPMAKOU-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CSC[C@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)

![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)

![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843347.png)